3-Methyl-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]-1,3-benzoxazol-2-one
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Overview
Description
3-Methyl-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]-1,3-benzoxazol-2-one is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a pyrazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]-1,3-benzoxazol-2-one typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the benzoxazole core. This can be achieved through nucleophilic substitution reactions where the pyrazole moiety is attached to the benzoxazole ring via a suitable linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and benzoxazole rings.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-Methyl-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]-1,3-benzoxazol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these proteins. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,3-benzoxazol-2-one: Lacks the pyrazole moiety, resulting in different biological activities.
6-[(1,3,5-Trimethylpyrazol-4-yl)methylamino]-1,3-benzoxazol-2-one: Similar structure but without the methyl group on the benzoxazole ring, which may affect its reactivity and biological properties.
1,3,5-Trimethylpyrazole: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Uniqueness
The uniqueness of 3-Methyl-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]-1,3-benzoxazol-2-one lies in its combined structural features of both benzoxazole and pyrazole rings. This dual functionality enhances its versatility in chemical reactions and broadens its range of biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-methyl-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-9-12(10(2)19(4)17-9)8-16-11-5-6-13-14(7-11)21-15(20)18(13)3/h5-7,16H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNNRTADTFUTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2=CC3=C(C=C2)N(C(=O)O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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